N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Synthesis and Bioactivity
Enzyme Inhibition and Anticancer Properties : Compounds integrating pyrazoline and sulfonamide pharmacophores exhibit potent activity against human carbonic anhydrase (CA) isoenzymes I and II, and acetylcholinesterase (AChE), with low cytotoxicity towards oral squamous cancer cell lines. These findings suggest their potential as novel CA or AChE inhibitors, highlighting the importance of enzyme inhibition potency combined with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Activity : A series of new sulfonamides synthesized from Ampyrone showed significant antimicrobial and antioxidant activities, indicating their potential in addressing bacterial and fungal infections, as well as oxidative stress-related conditions (Badgujar et al., 2018).
Chemical Synthesis and Characterization
Novel Sulfonamide Derivatives : The development of novel sulfonamide derivatives with specific biological activities highlights their broad applicability in medicinal chemistry, especially as inhibitors of human carbonic anhydrases involved in various biochemical processes. These derivatives are promising targets for new substances with specific biological activities (Komshina et al., 2020).
Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents demonstrates the ongoing search for effective treatments against bacterial infections. Some compounds showed high antibacterial activities, suggesting their potential as novel treatments (Azab et al., 2013).
Molecular Docking and DFT Studies
- Corrosion Inhibition Efficiency : A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds indicated their potential activity as corrosion inhibitors. The study provides insights into the inhibition efficiencies and reactive sites of these compounds, showcasing the intersection of chemistry and materials science (Wang et al., 2006).
properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-10-8-9-12(3)11-15/h8-11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVFDCNEBDMZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazole-4-sulfonamide |
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